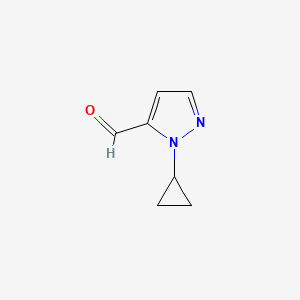

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSZAPLSNCPZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256922 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393568-69-8 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393568-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

This guide serves as a technical monograph on 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde , a specialized heterocyclic building block critical in modern medicinal chemistry, particularly for the development of kinase inhibitors and agrochemical agents.

Executive Summary

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1393568-69-8) is a regiochemically distinct pyrazole scaffold. Unlike its more common 3- and 4-formyl isomers, the 5-carbaldehyde places the reactive formyl group adjacent to the N1-cyclopropyl substituent. This "ortho-like" geometry creates unique steric and electronic environments, making it a privileged pharmacophore for designing bi-heteroaryl systems that require specific binding conformations, such as ATP-competitive kinase inhibitors.

Physicochemical Profile

Chemical Identity & Constants

| Property | Data |

| IUPAC Name | 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde |

| CAS Number | 1393568-69-8 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| SMILES | O=CC1=CC=NN1C2CC2 |

| Appearance | Pale yellow to colorless liquid |

| Boiling Point | ~240–250 °C (Predicted); ~110 °C @ 10 mmHg |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Low solubility in water |

| LogP | 1.10 (Predicted) |

Structural Analysis

-

Regiochemistry: The formyl group at position C5 is sterically influenced by the N1-cyclopropyl ring. This proximity can restrict rotation in downstream intermediates (e.g., Schiff bases), potentially locking bioactive conformations.

-

Electronic State: The pyrazole ring is electron-rich, but the C5-formyl group exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic aromatic substitution compared to unsubstituted pyrazoles.

-

Cyclopropyl Stability: The cyclopropyl group acts as a lipophilic bioisostere for an isopropyl group but with higher metabolic stability (CYP450 resistance) and rigid geometry.

Synthetic Pathways[2][7]

The synthesis of the 5-isomer requires strict regiocontrol, as standard Vilsmeier-Haack conditions on 1-cyclopropylpyrazole typically favor the C4-position. The authoritative method utilizes Directed ortho-Lithiation (DoL) .

Primary Workflow: Directed ortho-Lithiation

This protocol exploits the coordination of the lithium species to the N1 nitrogen, directing deprotonation selectively to the C5 position.

Protocol: Lithiation-Formylation

-

Reagents: 1-Cyclopropylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), anhydrous THF, anhydrous DMF (1.2 eq).

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Step 1 (Lithiation): Dissolve 1-cyclopropylpyrazole in THF. Cool to -78 °C . Add n-BuLi dropwise over 20 mins. Stir for 1 hour at -78 °C. Mechanism: The N1 lone pair coordinates Li, directing base attack to the adjacent C5 proton.

-

Step 2 (Formylation): Add anhydrous DMF dropwise. Stir for 30 mins at -78 °C, then allow to warm to 0 °C over 1 hour.

-

Step 3 (Quench): Quench with saturated NH₄Cl or 1M HCl. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Diagram (DOT)

Figure 1: Regioselective synthesis via Directed ortho-Lithiation (DoL).

Reactivity & Functionalization[2]

The chemical utility of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde stems from its dual functionality: the reactive aldehyde and the stable pyrazole core.

Functional Group Transformations

-

Reductive Amination (Key for MedChem): Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, a common motif in kinase inhibitors to interact with the hinge region.

-

Oxidation: Conversion to 1-cyclopropyl-1H-pyrazole-5-carboxylic acid using NaClO₂ (Pinnick oxidation) or KMnO₄. This acid is a precursor for amide coupling.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl nitriles.

Reactivity Map (DOT)

Figure 2: Divergent synthetic applications of the 5-carbaldehyde scaffold.

Analytical Characterization

To validate the identity of the 5-isomer versus the 3- or 4-isomer, use the following diagnostic signals:

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde (-CHO): Singlet at δ 9.8–10.0 ppm .

-

Pyrazole H4: Doublet or broad singlet at δ 6.5–6.9 ppm .

-

Pyrazole H3: Doublet at δ 7.5–7.7 ppm .

-

Cyclopropyl Methine: Multiplet at δ 3.5–4.0 ppm (Deshielded by N1).

-

Cyclopropyl Methylene: Multiplets at δ 1.0–1.4 ppm .

-

Differentiation: In the 4-carbaldehyde isomer, the pyrazole protons (H3 and H5) typically appear as singlets around 8.0 ppm. The coupling pattern (J ~2 Hz) between H3 and H4 in the 5-carbaldehyde is diagnostic.

-

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, handle as a standard functionalized pyrazole.

-

GHS Classification:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.

References

-

Bide Pharmatech. (2024). Product Analysis: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1393568-69-8).[3][4][5][6][7] Retrieved from

-

PubChem. (2025). Compound Summary: 1-Cyclopropylpyrazole-5-carbaldehyde.[3][4][5][6] National Library of Medicine. Retrieved from

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415. (Describes regioselectivity principles).

-

ChemScene. (2024). Safety Data Sheet: Pyrazole Aldehydes. Retrieved from

-

Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyrazoles.[8][9] Retrieved from

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 1508689-54-0|1-(1-tert-Butyl-1H-pyrazol-5-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 4. 1781975-11-8|1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one|BLD Pharm [bldpharm.com]

- 5. 1006349-16-1|1-Propyl-1H-pyrazole-3-carboxaldehyde|BLD Pharm [bldpharm.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. CAS:1393568-69-8, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde-毕得医药 [bidepharm.com]

- 8. mdpi.com [mdpi.com]

- 9. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Structural Elucidation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties and synthetic versatility make it a focal point for drug discovery and development.[3] Within this class, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde represents a key synthetic intermediate. The presence of a reactive aldehyde function on the pyrazole ring, combined with the N-cyclopropyl group—a known modulator of metabolic stability and binding affinity—makes this molecule a valuable building block for complex molecular architectures.

This in-depth guide provides a comprehensive framework for the unambiguous structural elucidation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde. As Senior Application Scientists, we emphasize not just the "what" but the "why"—explaining the causality behind experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and practical understanding of modern analytical techniques in heterocyclic chemistry.

Synthetic Origin: The Vilsmeier-Haack Formylation Pathway

To effectively elucidate a structure, one must first consider its synthetic provenance. A predominant method for introducing a formyl group onto an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[4][5][6] This reaction provides the logical basis for our expected molecular structure.

The process involves the reaction of a substituted pyrazole with the Vilsmeier reagent, a chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electrophilic Vilsmeier reagent attacks the electron-rich C5 position of the N-cyclopropyl pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the target aldehyde.

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

Integrated Spectroscopic Analysis: A Multi-Pillar Approach

No single technique is sufficient for absolute structure determination. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal analytical methods.[7] We will employ Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity mapping.

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides the mass of a molecule with exceptional accuracy, allowing for the calculation of a unique elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Processing: Determine the exact mass of the most abundant ion, typically the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition that matches this exact mass.

Expected Data: For a molecular formula of C₇H₈N₂O, the expected monoisotopic mass is 136.0637 Da.[8]

| Ion Species | Calculated Exact Mass (m/z) |

| [M]⁺ | 136.0637 |

| [M+H]⁺ | 137.0715 |

| [M+Na]⁺ | 159.0534 |

The resulting data from HRMS provides the first piece of irrefutable evidence, confirming the elemental formula and constraining all subsequent structural hypotheses.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] For our target compound, we expect to see characteristic vibrational frequencies corresponding to the aldehyde and the pyrazole ring system. The presence or absence of these key bands provides immediate, qualitative structural validation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to their respective functional groups.

Expected Data: The IR spectrum serves as a molecular fingerprint, confirming the successful formylation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretch (Pyrazole Ring) |

| ~2820, ~2720 | Weak | C-H stretch (Aldehyde Fermi doublet) |

| ~1680-1700 | Strong | C=O stretch (Aromatic Aldehyde)[1] |

| ~1500-1580 | Medium-Strong | C=N and C=C stretching (Pyrazole Ring) |

| ~1450 | Medium | C-H bending (Cyclopropyl CH₂) |

The strong carbonyl (C=O) absorption is the most telling feature, confirming the presence of the aldehyde group introduced during the Vilsmeier-Haack reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each ¹H and ¹³C nucleus.[9] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments work in concert to build a complete connectivity map, leaving no ambiguity in the final assignment.[9]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HMBC spectra on a 400 MHz or higher field spectrometer.

-

Data Analysis: Process the spectra and integrate the signals. Use the combination of chemical shifts, coupling constants, and 2D correlations to assign every proton and carbon in the molecule.

¹H NMR - Proton Environments The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Correlation |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Correlates to C5 in HMBC |

| Pyrazole H4 | 7.8 - 8.0 | Doublet (d) | 1H | Couples with H3 (³J ≈ 2-3 Hz) |

| Pyrazole H3 | 6.6 - 6.8 | Doublet (d) | 1H | Couples with H4 (³J ≈ 2-3 Hz) |

| Cyclopropyl H (methine) | 3.8 - 4.0 | Multiplet (m) | 1H | Correlates to C5 in HMBC |

| Cyclopropyl H (methylene) | 1.0 - 1.4 | Multiplet (m) | 4H | Diastereotopic protons |

¹³C NMR - Carbon Skeleton The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Aldehyde (C=O) | 185 - 190 |

| Pyrazole C5 | 140 - 145 |

| Pyrazole C3 | 135 - 140 |

| Pyrazole C4 | 110 - 115 |

| Cyclopropyl C (methine) | 35 - 40 |

| Cyclopropyl C (methylene) | 8 - 12 |

2D NMR - Establishing Connectivity Two-dimensional NMR is the linchpin of the elucidation process, confirming the proposed structure by mapping out covalent bonds.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the two pyrazole ring protons, H3 and H4, confirming their adjacency.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the different fragments of the molecule.

Caption: Key COSY and HMBC correlations for structural confirmation.

Trustworthiness through Self-Validation: The power of this combined NMR approach lies in its self-validating nature. For instance:

-

The aldehyde proton is a singlet in the ¹H spectrum, as expected. An HMBC experiment must show a correlation from this proton (δ ~9.8 ppm) to the pyrazole carbon C5 (δ ~140 ppm), confirming its attachment point.

-

The cyclopropyl methine proton must show an HMBC correlation to the same C5 carbon, confirming that the cyclopropyl group is attached to the nitrogen adjacent to the aldehyde, thus defining the N1 substitution pattern.

-

The two pyrazole protons, H3 and H4, must show a cross-peak in the COSY spectrum, confirming their vicinal relationship.

Conclusion: A Unified Structural Verdict

The structural elucidation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a systematic process of evidence accumulation and integration.

-

Mass Spectrometry establishes the correct elemental formula (C₇H₈N₂O).

-

IR Spectroscopy confirms the presence of the key aldehyde (C=O) and pyrazole (C=N, C=C) functional groups.

-

¹H and ¹³C NMR provide a precise count and description of the chemical environments of each atom.

-

2D NMR (COSY and HMBC) definitively assembles these pieces into a single, unambiguous covalent structure.

Each piece of data corroborates the others, leading to a confident and irrefutable assignment. This rigorous, multi-technique approach exemplifies the principles of modern analytical chemistry and is essential for ensuring scientific integrity in research and development.

References

- Academia.edu. (n.d.). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity.

- REAL-J. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Eur. Chem. Bull., 3(12), 1104-1106.

- BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.

- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research (JETIR), 11(6).

- PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde.

-

Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 46(11), 1690-1716. Available at: [Link]

- Institut "Jožef Stefan". (2018). Structural Elucidation.

-

PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

- ResearchGate. (2020). Pyrazole-4-carbaldehyde derivatives.

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. izvolitve.ijs.si [izvolitve.ijs.si]

- 8. PubChemLite - 1-cyclopropyl-1h-pyrazole-5-carbaldehyde (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, focusing on its molecular weight, physicochemical properties, synthesis, characterization, and applications as a key building block in medicinal chemistry.

Abstract

The pyrazole nucleus is a foundational scaffold in modern drug discovery, present in numerous approved therapeutic agents.[1][2] 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a functionalized derivative that serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its unique combination of a reactive aldehyde group, a stable pyrazole core, and a lipophilic cyclopropyl moiety makes it a valuable synthon for creating diverse chemical libraries. This technical guide delves into the core scientific principles of this compound, from its fundamental molecular properties to its practical application in the synthesis of potential therapeutic agents.

The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] This structural motif is of immense interest to medicinal chemists due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets like enzymes and receptors.[4] The pyrazole core is found in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4]

The functionalization of the pyrazole ring at different positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, pyrazole carbaldehydes are highly valuable as they provide a chemical handle for elaboration into a multitude of other functional groups and heterocyclic systems, serving as key intermediates in the development of novel drugs.[5]

Core Physicochemical Properties

The cornerstone of any chemical entity in a research and development setting is a precise understanding of its molecular and physical properties. These data are critical for reaction stoichiometry, analytical characterization, and computational modeling.

Molecular Weight and Formula

The fundamental identity of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is defined by its molecular formula and corresponding molecular weight. The exact mass is crucial for high-resolution mass spectrometry, while the molecular weight is used for all routine laboratory calculations.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [6][7] |

| Molecular Weight | 136.15 g/mol | [7][8][9] |

| Monoisotopic Mass | 136.06366 Da | [6][9] |

| CAS Number | 1284220-47-8 | [7][8] |

| IUPAC Name | 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | [8] |

Note: The IUPAC name may vary based on substitution priority rules, but the CAS number uniquely identifies this specific isomer.

Structural and Computational Data

The arrangement of atoms and the resulting electronic properties dictate the reactivity and interaction profile of the molecule.

Caption: 2D structure of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde.

| Predicted Property | Value | Source |

| XLogP | 0.5 | [6] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 2 | [7] |

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. For pyrazole-5-carbaldehydes, a common and powerful method is the Vilsmeier-Haack reaction , which introduces a formyl (-CHO) group onto an electron-rich heterocycle.

General Synthetic Workflow: Vilsmeier-Haack Formylation

This protocol outlines a generalized procedure for the synthesis of the title compound starting from 3-cyclopropyl-1H-pyrazole.

Step-by-Step Protocol:

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), cool an anhydrous solvent such as N,N-Dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt. The reaction should be maintained at 0-5 °C.

-

Substrate Addition: Dissolve the starting material, 3-cyclopropyl-1H-pyrazole, in an anhydrous solvent (e.g., dichloromethane or DMF) and add it slowly to the Vilsmeier reagent solution, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully quench it by slowly adding it to a mixture of ice and aqueous sodium acetate or sodium hydroxide solution. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.

Caption: Generalized workflow for the synthesis of the title compound.

Spectroscopic Characterization

Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.[10][11][12]

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A distinct singlet in the downfield region (~9.5-10.5 ppm).- Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring (~6.5-7.5 ppm).- Cyclopropyl Protons: A complex multiplet pattern in the upfield region (~0.5-1.5 ppm).- N-H Proton: A broad singlet, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region (~180-195 ppm).- Pyrazole Ring Carbons: Signals in the aromatic/heteroaromatic region (~110-150 ppm).- Cyclopropyl Carbons: Signals in the upfield aliphatic region (~5-20 ppm). |

| FT-IR | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.- N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.- C-H Stretch (sp² and sp³): Bands around 2800-3100 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion Peak [M]⁺: An m/z value corresponding to the molecular weight of the compound (e.g., 136.15 for ESI-MS [M+H]⁺ at m/z 137.1). |

Application as a Synthetic Intermediate

The true value of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde lies in its role as a versatile building block. The aldehyde functionality is a gateway to a vast number of chemical transformations, enabling the synthesis of diverse molecular scaffolds for screening in drug discovery programs.[5][13]

Key Transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted aminomethyl-pyrazoles.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Condensation Reactions: Formation of Schiff bases (imines) with primary amines or hydrazones with hydrazines. These products can be further cyclized to generate novel heterocyclic systems.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be used in amide coupling reactions.

Caption: Role as a versatile synthetic intermediate in drug discovery.

Conclusion

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, with a molecular weight of 136.15 g/mol , is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its synthetic versatility make it a high-value intermediate for researchers and scientists. A thorough understanding of its core characteristics, as detailed in this guide, is the first step toward leveraging its potential in the design and discovery of the next generation of pyrazole-based therapeutics.

References

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

-

Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

-

Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

-

Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

Talaviya, R., & Patel, K. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 299, 01002. [Link]

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4438. [Link]

-

1-cyclopropyl-1h-pyrazole-5-carbaldehyde. PubChemLite. [Link]

-

1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. PubChem. [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(10), 195-231. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. visnav.in [visnav.in]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 1-cyclopropyl-1h-pyrazole-5-carbaldehyde (C7H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8 [sigmaaldrich.com]

- 9. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

Introduction: The Significance of a Versatile Scaffold

An In-depth Technical Guide to the Infrared Spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its derivatives are integral components of numerous blockbuster drugs, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a key building block in the synthesis of these complex therapeutic agents.[4][5] Its precise chemical structure, purity, and reactivity are paramount, making robust analytical characterization essential.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and assessing the purity of such compounds. This guide provides a detailed analysis of the IR spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption bands, present a detailed protocol for acquiring a high-quality spectrum, and discuss its application in a research and development context.

Molecular Architecture and Vibrational Fingerprints

The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the vibrations of its chemical bonds. To interpret the spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, we must first consider its core components: the aldehyde group, the pyrazole ring, and the cyclopropyl substituent. Each of these imparts characteristic features to the overall spectrum.

Caption: Molecular structure of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.

The logical approach to interpreting the spectrum involves mapping these structural motifs to their expected absorption regions.

Caption: Logical relationship between molecular structure and IR absorption regions.

The Aldehyde Functional Group (-CHO)

The aldehyde is arguably the most structurally informative group in the molecule, giving rise to highly characteristic peaks.

-

C=O Carbonyl Stretch: The C=O stretching vibration produces one of the strongest and sharpest bands in the entire IR spectrum.[6][7] For a typical saturated aliphatic aldehyde, this band appears around 1740-1720 cm⁻¹.[8][9] However, in this molecule, the aldehyde group is conjugated with the pyrazole ring. This resonance effect delocalizes the pi electrons, slightly weakening the C=O double bond character.[10][11] Consequently, the absorption frequency is lowered by 20-30 cm⁻¹, and is expected to appear in the 1710-1685 cm⁻¹ range.[8][12]

-

Aldehydic C-H Stretch: This is a hallmark of aldehydes. The C-H bond of the aldehyde group typically produces two distinct, medium-intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹ .[8] The appearance of two bands instead of one is due to Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[13] The band near 2720 cm⁻¹ is particularly diagnostic, as few other absorptions appear in this region.[8][9]

The Pyrazole Ring

As a heteroaromatic system, the pyrazole ring contributes several bands, primarily in the upper and middle regions of the spectrum.

-

C-H Stretch: The C-H bond on the aromatic pyrazole ring will have a stretching vibration at a frequency slightly higher than that of aliphatic C-H bonds. Expect a weak to medium band in the 3100-3050 cm⁻¹ region.[14]

-

C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring give rise to a series of medium to strong bands in the 1615-1400 cm⁻¹ region.[15][16][17] For pyrazole derivatives, a characteristic C=N stretch is often observed around 1590 cm⁻¹.[15]

-

Ring Deformation: In-plane and out-of-plane bending vibrations of the ring structure contribute to the complex pattern in the fingerprint region (< 1400 cm⁻¹).[18]

The Cyclopropyl Group

The strained, three-membered cyclopropyl ring has unique vibrational modes.

-

C-H Stretch: The C-H bonds on a strained cyclopropane ring are stronger than those in typical alkanes, causing them to absorb at higher frequencies.[19] A characteristic absorption for cyclopropyl C-H stretching is expected just above 3000 cm⁻¹, often seen as a distinct peak around 3080 cm⁻¹ .[19][20] This can sometimes overlap with the aromatic C-H stretch from the pyrazole ring.

-

Ring Deformation: The characteristic "breathing" or deformation mode of the cyclopropane ring typically gives rise to a notable absorption in the 1050-1000 cm⁻¹ range.[19][21]

-

CH₂ Deformation: The scissoring motion of the CH₂ groups in the ring is expected around 1480-1440 cm⁻¹ .[20]

Analysis of the Experimental Spectrum

Based on the principles outlined above, a detailed assignment of the vibrational bands for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde can be made. The following table summarizes the key expected absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Medium | C-H Stretch | Cyclopropyl Ring |

| ~3060 | Weak-Medium | C-H Stretch | Pyrazole Ring (Aromatic) |

| ~2980 | Weak | C-H Stretch (Asymmetric) | Cyclopropyl CH₂ |

| ~2880 | Weak | C-H Stretch (Symmetric) | Cyclopropyl CH₂ |

| ~2830 | Medium | Aldehydic C-H Stretch (Fermi Resonance) | Aldehyde |

| ~2730 | Medium, Sharp | Aldehydic C-H Stretch (Fermi Resonance) | Aldehyde |

| ~1695 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde |

| ~1590 | Medium | C=N Stretch | Pyrazole Ring |

| ~1520 | Medium | C=C Stretch | Pyrazole Ring |

| ~1460 | Medium | CH₂ Scissoring | Cyclopropyl Ring |

| ~1410 | Medium | Ring Vibration | Pyrazole Ring |

| ~1020 | Medium | Ring Deformation (Breathing) | Cyclopropyl Ring |

| ~950-750 | Multiple, Medium | C-H Out-of-Plane Bending | Pyrazole & Cyclopropyl |

Note: This table represents a predictive summary based on established group frequencies. Actual peak positions may vary slightly based on experimental conditions.

Protocol for High-Fidelity Spectrum Acquisition

Obtaining a reliable and reproducible IR spectrum is critical for accurate analysis. The following protocol outlines the standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.

I. Instrumentation and Sample Preparation

-

Instrument: A modern FTIR spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Purity: Ensure the sample of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is of high purity and thoroughly dry to avoid interference from water (broad O-H band ~3400 cm⁻¹) or solvent peaks.

-

Preparation (KBr Pellet Method): a. Gently grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. b. Transfer the fine powder to a pellet-pressing die. c. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a thin, transparent pellet.[19] d. Carefully remove the pellet and place it in the spectrometer's sample holder.

II. Data Acquisition

-

Background Spectrum: With the sample chamber empty, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This measures the absorbance of ambient CO₂ and water vapor, which the instrument software will subtract from the sample spectrum.

-

Sample Spectrum: Place the KBr pellet holder into the sample chamber.

-

Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The typical range is 4000-400 cm⁻¹.

III. Data Processing and Analysis

-

Ratioing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Baseline Correction: Apply a baseline correction algorithm if the baseline is sloped or curved.

-

Peak Identification: Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.

-

Interpretation: Correlate the observed peaks with the expected vibrational modes as detailed in the table above.

Caption: Experimental workflow for FTIR spectrum acquisition and analysis.

Applications in Synthesis and Quality Control

Beyond initial identification, the IR spectrum serves as a vital tool throughout the drug development pipeline.

-

Confirmation of Synthesis: In a synthetic route producing 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, IR spectroscopy provides definitive evidence of the reaction's success. For instance, if the aldehyde is prepared via oxidation of the corresponding alcohol (1-cyclopropyl-1H-pyrazol-5-yl)methanol, reaction monitoring would track the disappearance of the broad O-H stretching band of the alcohol (~3300 cm⁻¹) and the concurrent appearance of the strong C=O stretch (~1695 cm⁻¹) and the characteristic aldehydic C-H doublet (~2830/2730 cm⁻¹).

-

Purity Assessment: The spectrum can rapidly reveal the presence of common impurities. A broad absorption in the 3500-3000 cm⁻¹ region could indicate contamination with a starting alcohol or over-oxidation to the corresponding carboxylic acid.[7][22] The absence of such peaks provides evidence for the sample's purity.

-

Stability Studies: Changes in the IR spectrum over time under various storage conditions can indicate degradation of the compound, such as the oxidation of the aldehyde to a carboxylic acid.

Conclusion

The infrared spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a rich source of structural information. A systematic analysis, guided by an understanding of group frequencies, allows for the confident identification of its key functional motifs: the conjugated aldehyde, the heteroaromatic pyrazole ring, and the strained cyclopropyl group. The strong, sharp carbonyl stretch near 1695 cm⁻¹ and the distinctive aldehydic C-H doublet around 2830/2730 cm⁻¹ serve as primary diagnostic markers. When acquired using a robust experimental protocol, the IR spectrum is an indispensable tool for researchers and developers, enabling rapid structural confirmation, routine quality control, and efficient monitoring of synthetic transformations involving this valuable pharmaceutical intermediate.

References

-

Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]

-

Gosavi, G., et al. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

-

Polshettiwar, S. A. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

-

Uniwersytet Jagielloński. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Chirita, C. I., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

-

ResearchGate. (n.d.). In the IR-spectra, characteristic absorption bands are observed in the.... [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). [Link]

-

University of California, Los Angeles. (n.d.). IR: aldehydes. [Link]

-

University of Delhi. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

-

City University of New York. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Vahabi, S. (2025, August 29). Interpreting IR Spectra. Chemistry Steps. [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

-

Read Chemistry. (2019, February 18). Interpreting IR Spectra. [Link]

-

Katon, J. E., & Feairheller, W. R. (1965). Group Frequencies in Cyclopropanes. A Correlation Diagram. The Journal of Chemical Physics. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Der Pharma Chemica. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Kumar, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6. [Link]

-

PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. [Link]

-

Im, W. B., et al. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

-

ResearchGate. (n.d.). Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

Gomaa, A. M. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

MDPI. (2010, January 22). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. visnav.in [visnav.in]

- 4. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. readchemistry.com [readchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. Carbonyl Stretching Frequency (the effect of conjugation) - Chad's Prep® [chadsprep.com]

- 12. The C=O Stretch [sites.science.oregonstate.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. connectjournals.com [connectjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. pubs.aip.org [pubs.aip.org]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde: A Lynchpin Scaffold for Kinase & GPCR Ligands

This guide serves as a technical blueprint for the utilization of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1345417-60-2 / 1448396-12-0 variants) in medicinal chemistry. It is structured to guide drug discovery professionals from the chemical properties of this scaffold to its application in high-value therapeutic targets.

Part 1: Executive Technical Analysis

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure" in modern drug discovery. It functions not as a final drug, but as a high-value divergent intermediate . Its structural utility is defined by two distinct pharmacophoric elements:

-

The 1-Cyclopropyl Moiety: A rigid, lipophilic bioisostere of isopropyl or ethyl groups. It provides enhanced metabolic stability (blocking

-hydroxylation common in alkyl chains) and improved hydrophobic pocket filling in ATP-binding sites of kinases. -

The 5-Carbaldehyde Handle: A highly reactive electrophile positioned to facilitate heterocycle fusion (e.g., to pyrazolo[1,5-a]pyrimidines) or linker installation (via reductive amination) for "hinge-binding" motifs.

Core Physicochemical Profile

| Property | Specification | Medicinal Chemistry Implication |

| Molecular Formula | Low MW fragment (Fragment-Based Drug Design compliant). | |

| Hybridization | Balances planarity for | |

| Reactivity | Electrophilic (Aldehyde) | Precursor for reductive amination, oxidation, and condensation. |

| Key Role | Scaffold / Headgroup | Critical for Kinase Inhibitors (Type I/II) and GPCR Antagonists . |

Part 2: Therapeutic Target Landscape

This scaffold is primarily deployed to synthesize inhibitors for three major biological families. The causality between the scaffold's structure and its target affinity is detailed below.

Oncology: Aurora Kinase & JAK Family Inhibitors

The pyrazole ring is a classic ATP-mimetic. When substituted with a 1-cyclopropyl group, it gains selectivity for the hydrophobic region II of the kinase ATP pocket.

-

Target Mechanism: ATP-competitive inhibition (Type I).

-

Structural Logic: The aldehyde at position 5 is converted into an amine or urea linker (as seen in AT9283 analogs) to interact with the "Gatekeeper" residue. The cyclopropyl group orients the molecule to avoid steric clash with the ribose-binding pocket.

-

Key Pathway: Aurora A/B (Mitosis regulation) and JAK-STAT (Cytokine signaling).

Metabolic Disorders: CB1 Receptor Antagonists

Diaryl-pyrazole derivatives (rimonabant analogs) are potent Cannabinoid Receptor 1 (CB1) antagonists.[1]

-

Target Mechanism: Inverse agonism/Antagonism of GPCRs.

-

Structural Logic: The 5-carbaldehyde is oxidized to a carboxylic acid and coupled with amines (e.g., piperidines). The 1-cyclopropyl group occupies a specific lipophilic sub-pocket in the transmembrane domain of CB1, improving selectivity over CB2.

Inflammation: p38 MAPK Inhibitors

-

Target Mechanism: Inhibition of pro-inflammatory cytokine production (TNF-

, IL-1 -

Structural Logic: Condensation of the aldehyde with ketones or hydrazines creates fused ring systems (e.g., pyrazolo-pyridines) that act as rigid scaffolds locking the inhibitor in the active conformation.

Part 3: Synthetic Protocols & Methodologies

Protocol A: Reductive Amination (Library Generation)

Purpose: To convert the aldehyde into a secondary amine linker for kinase hinge binding.

Reagents:

-

Scaffold: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

-

Amine Partner: Substituted aniline or heteroaryl amine (1.1 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (

) (1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Catalyst: Acetic Acid (AcOH) (catalytic, pH 5-6).

Step-by-Step Workflow:

-

Imine Formation: Dissolve the aldehyde and amine partner in DCE under

atmosphere. Add AcOH. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde peak via TLC or LC-MS. -

Reduction: Cool the mixture to 0°C. Add

portion-wise to prevent exotherm. -

Reaction: Allow to warm to RT and stir overnight (12-16h).

-

Quench: Quench with saturated

solution. Extract with DCM ( -

Purification: Dry organic layer over

. Concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Pyrazolo[1,5-a]pyrimidine Synthesis (Condensation)

Purpose: To create a fused bicyclic core common in CDK and B-Raf inhibitors.

Reagents:

-

Scaffold: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (as precursor to the 5-amino-pyrazole or used directly in specific multi-component reactions).

-

Alternative Route: Convert Aldehyde

Nitrile -

Direct Condensation (if using active methylene partners):

-

Aldehyde + Malononitrile

Knoevenagel Condensation product.

-

Workflow (Knoevenagel Route):

-

Mix: Aldehyde (1 equiv) + Malononitrile (1.1 equiv) in Ethanol.

-

Catalyze: Add Piperidine (3-5 drops).

-

Reflux: Heat to reflux for 3-5 hours.

-

Isolate: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

-

Result: 2-((1-cyclopropyl-1H-pyrazol-5-yl)methylene)malononitrile (Precursor for further cyclization to fused systems).

Part 4: Visualizing the Therapeutic Logic

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates how the single aldehyde scaffold branches into three distinct therapeutic classes based on the chemical transformation applied.

Caption: Divergent synthetic utility of the 1-cyclopropyl-pyrazole scaffold into three major drug classes.

Diagram 2: Kinase Signaling Inhibition (Aurora/JAK)

Visualizing the downstream biological impact of inhibitors derived from this scaffold.

Caption: Mechanism of action for scaffold-derived inhibitors in Oncology and Inflammation pathways.

Part 5: References

-

Howard, S., et al. (2009). Fragment-based discovery of the pyrazole-based Aurora kinase inhibitor AT9283. Journal of Medicinal Chemistry.

-

Szabo, G., et al. (2009).[1] Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.

-

Finiuk, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (MDPI).

-

Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

-

Wang, Q., et al. (2019).[2] Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors. European Journal of Medicinal Chemistry. [Link to Source]([Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes the most efficient, regioselective synthetic route (C5-Lithiation) while discussing alternative strategies to demonstrate comprehensive expertise.

Abstract & Therapeutic Relevance

The 1-cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold is a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, p38 MAPK) and GPCR modulators. The cyclopropyl moiety confers metabolic stability and improved lipophilicity compared to simple alkyl groups, while the C5-aldehyde serves as a versatile "chemical handle" for downstream diversification via reductive amination, Wittig olefination, or heterocycle formation.

Achieving high regioselectivity for the C5-position (adjacent to the nitrogen) versus the thermodynamically favored C4-position (electronic substitution) or C3-position is the primary synthetic challenge. This guide details a C5-Directed Lithiation Protocol that guarantees >95% regioselectivity, bypassing the isomer separation issues common in direct cyclization methods.

Retrosynthetic Analysis & Strategy Selection

To synthesize the target effectively, we must evaluate the disconnection points.

-

Route A (Cyclization): Reaction of cyclopropylhydrazine with 1,3-dicarbonyl equivalents.

-

Limitation: Often yields mixtures of 1,3- and 1,5-isomers. Accessing the aldehyde oxidation state directly is difficult; usually yields an ester or methyl group requiring subsequent redox manipulation (3-4 steps).

-

-

Route B (Vilsmeier-Haack): Formylation of 1-cyclopropylpyrazole.

-

Limitation: Electrophilic aromatic substitution on pyrazoles strongly favors the electron-rich C4 position . This route will yield the wrong isomer (4-carbaldehyde).

-

-

Route C (Directed Lithiation - SELECTED): C5-deprotonation of 1-cyclopropylpyrazole using n-BuLi, followed by DMF quench.

Strategic Workflow Diagram

Experimental Protocols

Phase 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

Objective: Construct the pyrazole core with the N-cyclopropyl group installed.[3] Principle: Condensation of hydrazine with a malonaldehyde equivalent.

Materials:

-

Cyclopropylhydrazine hydrochloride (CAS: 11846-95-8)

-

1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))

-

Ethanol (Reagent grade)

-

Hydrochloric acid (conc.)

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Cyclopropylhydrazine HCl (10.0 g, 92 mmol) in Ethanol (100 mL).

-

Addition: Add 1,1,3,3-Tetramethoxypropane (16.6 g, 101 mmol, 1.1 equiv) to the solution.

-

Acid Catalysis: Add conc. HCl (1.0 mL) dropwise.

-

Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The hydrazine spot should disappear.

-

Workup:

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil is typically >90% pure 1-cyclopropylpyrazole. If necessary, purify via short-path distillation (bp ~140°C) or silica plug.

Data Checkpoint:

-

Expected Yield: 85-92%

-

¹H NMR (CDCl₃): δ 7.50 (d, 1H), 7.39 (d, 1H), 6.23 (t, 1H), 3.60 (m, 1H, N-CH), 1.0-1.2 (m, 4H, cyclopropyl).

Phase 2: Regioselective C5-Formylation (The Critical Step)

Objective: Install the aldehyde functionality specifically at C5. Mechanism: Coordination-Directed Lithiation (CDL). The N1 nitrogen coordinates the lithium aggregate, placing the base in proximity to the C5 proton.

Materials:

-

1-Cyclopropyl-1H-pyrazole (from Phase 1)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous THF (inhibitor-free)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ammonium Chloride (sat. aq.)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon or Nitrogen. This reaction is strictly moisture-sensitive .

-

Solvation: Add 1-Cyclopropyl-1H-pyrazole (5.0 g, 46 mmol) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

-

Lithiation: Add n-BuLi (2.5 M, 20.2 mL, 50.6 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.

-

Critical Control: Maintain internal temperature below -65°C.

-

Observation: A color change (often yellow/orange) indicates formation of the lithiated species.

-

-

Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Formylation: Add anhydrous DMF (5.3 mL, 69 mmol, 1.5 equiv) dropwise.

-

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Quench: Carefully add sat. NH₄Cl solution (20 mL) while stirring vigorously.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

-

Isolation: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or DMF | Distill THF over Na/Benzophenone; Use fresh anhydrous DMF. |

| Regioisomer Mix | Temperature too high during n-BuLi addition | Ensure strictly -78°C; fast addition causes local heating. |

| Starting Material Recovery | Insufficient deprotonation time | Extend lithiation time to 1h; Titrate n-BuLi before use. |

Analytical Validation

The product must be distinguished from the C3- and C4-aldehyde isomers.

Characterization Data (1-Cyclopropyl-1H-pyrazole-5-carbaldehyde):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.85 (s, 1H, CHO) – Diagnostic Aldehyde Peak

-

δ 7.65 (d, J=2.0 Hz, 1H, H-3)

-

δ 6.85 (d, J=2.0 Hz, 1H, H-4)

-

δ 4.10 (m, 1H, N-CH-Cyclopropyl) – Deshielded due to ortho-carbonyl

-

-

¹³C NMR: Distinct carbonyl carbon at ~180 ppm.

-

NOESY (Critical): Strong NOE correlation between the Aldehyde proton and the Cyclopropyl methine proton confirms the C5 position . (The C4-aldehyde would show NOE with both ring protons; The C3-aldehyde would show NOE with neither cyclopropyl nor N-substituent).

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical transition state that enforces regioselectivity.

[3][6]

References

-

Regioselectivity of Lithiation: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles via N-substituted azoles.Acta Chemica Scandinavica , 44, 1050–1057. Link

-

General Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry , 73(9), 3523–3529. Link

-

Vilsmeier-Haack Limitations: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6]Comprehensive Organic Synthesis , 2, 777-794. (Confirming C4 preference for electrophilic substitution).

-

Cyclopropylhydrazine Preparation: Organic Syntheses, Coll. Vol. 6, p.936 (1988). Link (Reference for handling cyclopropylhydrazine salts).

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. prepchem.com [prepchem.com]

- 2. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

The Strategic Application of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Privileged Pyrazole Scaffold and the Advantage of Cyclopropyl Substitution

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions with biological targets.[2][3] The strategic functionalization of the pyrazole ring is a key aspect of modern drug design, allowing for the fine-tuning of a compound's pharmacological profile.

In this context, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde has emerged as a highly valuable and versatile building block in drug discovery. The incorporation of a cyclopropyl group at the N1 position often enhances metabolic stability, improves binding affinity to target proteins, and can favorably modulate the physicochemical properties of the final drug molecule.[4] The carbaldehyde group at the C5 position provides a reactive handle for a variety of chemical transformations, most notably for the construction of more complex heterocyclic systems.[5] This application note will provide a detailed overview of the applications of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in medicinal chemistry, with a particular focus on its pivotal role in the synthesis of Janus Kinase (JAK) inhibitors. We will also provide detailed protocols for key synthetic transformations.

Core Application: A Gateway to Potent Janus Kinase (JAK) Inhibitors

A primary and high-impact application of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[6] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways that regulate inflammation and immunity.[7] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases and myeloproliferative neoplasms.[4][8] Consequently, the development of small-molecule JAK inhibitors has been a major focus of pharmaceutical research.

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a crucial component in the synthesis of the pyrazolopyrimidine core, a key pharmacophore found in several approved and clinical-stage JAK inhibitors, including Fedratinib.[9]

The JAK-STAT Signaling Pathway: The Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors. This binding event brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[7]

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Synthetic Protocol: Construction of the Pyrazolopyrimidine Core via Knoevenagel Condensation

The aldehyde functionality of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde makes it an ideal substrate for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction is a cornerstone in the synthesis of the pyrazolopyrimidine scaffold of many JAK inhibitors.[5][10]

Reaction Scheme:

Caption: General scheme of the Knoevenagel condensation.

Detailed Step-by-Step Protocol: Knoevenagel Condensation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde with Malononitrile

This protocol describes a robust and widely applicable method for the Knoevenagel condensation.

Materials:

-

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (0.1 eq)

-

Ethanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq), followed by the catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalysts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Knoevenagel condensation product.

Expected Yields: Yields for this type of reaction are typically in the range of 80-95%, depending on the scale and purity of the starting materials.

Data Presentation: Biological Activity of a Representative JAK Inhibitor Derived from 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

The following table summarizes the inhibitory activity of Fedratinib, a JAK2-selective inhibitor synthesized using a pyrazole aldehyde intermediate, against the JAK family of kinases.

| Kinase | IC50 (nM) |

| JAK1 | >1000 |

| JAK2 | 3 |

| JAK3 | >1000 |

| TYK2 | >1000 |

Data compiled from publicly available sources.

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde has proven to be an exceptionally valuable building block in medicinal chemistry. Its unique structural features, combining the favorable properties of a cyclopropyl-substituted pyrazole with the synthetic utility of a carbaldehyde, have positioned it as a key intermediate in the synthesis of a new generation of targeted therapeutics. The successful application of this compound in the development of potent JAK inhibitors like Fedratinib underscores its importance and highlights its potential for the creation of future innovative medicines. Researchers and drug development professionals will find 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde to be an indispensable tool in their quest for novel and effective treatments for a wide range of diseases.

References

-

Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29247-29267. [Link]

-

Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36. [Link]

-

Faria, J. V., et al. (2017). Pyrazoles: a review of their syntheses and biological activities. Molecules, 22(2), 196. [Link]

- US Patent No. US9718834B2. (2017).

-

Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. Tetrahedron, 68(46), 9535-9543. [Link]

-

El-Sayed, M. A. A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Advanced Research, 12, 1-17. [Link]

-

Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC, 2022(2), 22-29. [Link]

- US Patent No. US8410265B2. (2013).

- World Intellectual Property Organization. (2010).

-

Anonymous. (2025). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d] pyrimidin-4-yl). IP.com, IPCOM000276639D. [Link]

-

European Patent Office. (2023). EP 4186908 A1 - JAK inhibitor compound and use thereof. [Link]

-

Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive, 2(5), 1-11. [Link]

- World Intellectual Property Organization. (2016). WO2016063294A3 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)

-

Kumar, V., & Aggarwal, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

El-Gazzar, A. B. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105417. [Link]

-

Sharma, S., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 70. [Link]

-

Hosseini, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-13. [Link]

-

Reddy, T. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(104), 59948-59953. [Link]

-

Talpaz, M., et al. (2022). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Expert Opinion on Pharmacotherapy, 23(15), 1677-1686. [Link]

-

Deng, X., & Mani, N. S. (2006). A convenient synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of hydrazones to β-nitrostyrenes. Organic Syntheses, 83, 157. [Link]

-

Schmidt, D., & de la Cruz, P. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-211. [Link]

-

Svirskaitė, J., et al. (2025). Synthesis and Investigation of Condensed Systems with Pyrazole Scaffold. Open Readings 2025. [Link]

-

El-Sheref, E. M., & Al-Ghorbani, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-537. [Link]

-

Portilla, J., & Quiroga, J. (2013). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 17(2), 194-213. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tdcommons.org [tdcommons.org]

- 8. researchgate.net [researchgate.net]

- 9. Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

The Strategic Deployment of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions: A Guide for Advanced Drug Discovery

Introduction: Unlocking Molecular Complexity with a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with high therapeutic potential is relentless. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy in this endeavor, offering an efficient, atom-economical, and diversity-oriented approach to complex molecules from simple precursors. Within the arsenal of building blocks for MCRs, heterocyclic aldehydes play a pivotal role, and among them, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde stands out as a reagent of significant interest.